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Abstract

DNDI-6510 is a potent, non-covalent inhibitor of the severe acute respiratory syndrome
coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme for viral replication.
Developed through the open-science COVID Moonshot consortium, DNDI-6510 has
demonstrated significant antiviral activity against various SARS-CoV-2 variants of concern. This
document provides detailed application notes and experimental protocols for the in vitro
assessment of DNDI-6510, including its antiviral efficacy and cytotoxicity profiles. The provided
methodologies and data aim to facilitate further research and development of this promising
preclinical candidate.

Introduction

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a key
enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins into functional
non-structural proteins, which are essential for the formation of the viral replication and
transcription complex. Inhibition of Mpro represents a prime therapeutic strategy to disrupt viral
replication. DNDI-6510 is a small molecule inhibitor designed to fit into the active site of Mpro,
thereby blocking its proteolytic activity. This document outlines the experimental procedures to
quantify the antiviral potency and cellular toxicity of DNDI-6510.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15604605?utm_src=pdf-interest
https://www.benchchem.com/product/b15604605?utm_src=pdf-body
https://www.benchchem.com/product/b15604605?utm_src=pdf-body
https://www.benchchem.com/product/b15604605?utm_src=pdf-body
https://www.benchchem.com/product/b15604605?utm_src=pdf-body
https://www.benchchem.com/product/b15604605?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Data Presentation
Antiviral Activity of DNDI-6510 against SARS-CoV-2
Variants

The antiviral efficacy of DNDI-6510 and reference compounds was evaluated in A549-Dual™
hACE2-TMPRSS2 cells. The half-maximal effective concentration (EC50) and 90% effective
concentration (EC90) were determined and are summarized in the table below.

SARS-CoV-2

Compound . EC50 (nM) EC90 (nM)
Variant

DNDI-6510 ((S)-x38) WA1 29 66

Delta 224

Omicron BA.1 <20

Ensitrelvir WAL 113 293

Nirmatrelvir WAL 143 415

Data sourced from a preclinical study on DNDI-6510. Note: '-' indicates data not reported.

Cytotoxicity Profile of DNDI-6510

The cytotoxic effects of DNDI-6510 were assessed in various cell lines to determine the 50%
cytotoxic concentration (CC50).

Cell Line CC50 (pM)
A549-Dual™ hACE2-TMPRSS2 >100
Other evaluated cell lines No cytotoxicity detected

No significant cytotoxicity was observed in the tested cell lines at the highest concentrations
evaluated.

Experimental Protocols
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In Vitro Antiviral Activity Assay

This protocol details the methodology to determine the antiviral efficacy of DNDI-6510 against
SARS-CoV-2 in a cell-based assay using the MTS method to assess cell viability.

Materials:

e A549-Dual™ hACE2-TMPRSS2 cells (Invivogen, cat. no. a549d-cov2r)
e« DMEM (Dulbecco's Modified Eagle Medium)

o Fetal Calf Serum (FCS)

 Blasticidin, Hygromycin, Puromycin (Invivogen)

o DNDI-6510 and other test compounds

e SARS-CoV-2 viral strains

o 96-well cell culture plates

o MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-
tetrazolium)

e Microplate reader
Protocol:

e Cell Culture Maintenance: Culture A549-Dual™ hACE2-TMPRSS2 cells in DMEM
supplemented with 10% FCS, 10 pg/ml blasticidin, 100 pg/ml hygromycin, and 0.5 pg/ml
puromycin.

o Cell Seeding: Seed the cells in 96-well plates at a density of 15,000 cells per well in assay
medium (DMEM with 2% FCS).

e Compound Preparation: Prepare serial dilutions of DNDI-6510 and control compounds in the
assay medium.
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« Infection: One day after seeding, infect the cells with the respective SARS-CoV-2 strain at a
multiplicity of infection (MOI) of approximately 0.003 TCID50/ml, in the presence of the
serially diluted compounds.

 Incubation: Incubate the plates for 4 days post-infection (p.i.).

 Viability Assessment: On day 4 p.i., assess cell viability using an MTS-based method. Add
the MTS reagent to each well according to the manufacturer's instructions and incubate until
a color change is observed.

o Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate
reader.

o Data Analysis: Calculate the half-maximal effective concentration (EC50) and 90% effective
concentration (EC90) by fitting the dose-response curves using a suitable software.

Cytotoxicity Assay

This protocol describes the procedure to evaluate the cytotoxicity of DNDI-6510 using a Neutral
Red uptake assay.

Materials:

Selected cell lines (e.g., A549-Dual™ hACE2-TMPRSS2, HepG2, etc.)

o Complete growth medium for the respective cell lines

e DNDI-6510

o 96-well cell culture plates

o Neutral Red solution

o Destain solution (e.g., 50% ethanol, 1% acetic acid)

e Microplate reader

Protocol:
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o Cell Seeding: Seed the chosen cell line in 96-well plates at an appropriate density and allow
them to adhere overnight.

o Compound Treatment: Treat the cells with serial dilutions of DNDI-6510 for a duration
equivalent to the antiviral assay (e.g., 4 days).

e Neutral Red Staining: After the incubation period, remove the medium and add fresh medium
containing Neutral Red. Incubate for a few hours to allow for dye uptake by viable cells.

e Washing: Gently wash the cells with PBS to remove excess dye.

o Dye Extraction: Add the destain solution to each well to lyse the cells and solubilize the
incorporated dye.

o Data Acquisition: Measure the absorbance of the extracted dye at the appropriate
wavelength using a microplate reader.

o Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by analyzing the dose-
response curve.

Visualizations
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Caption: DNDI-6510 non-covalently binds to SARS-CoV-2 Mpro, inhibiting polyprotein
cleavage.

Experimental Workflow for Antiviral Assay
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Caption: Workflow for determining the in vitro antiviral efficacy of DNDI-6510.

 To cite this document: BenchChem. [DNDI-6510: Application Notes and Experimental
Protocols for a Novel Antiviral Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15604605#dndi-6510-experimental-protocol-for-
antiviral-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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